Product packaging for Sodium heptadecyl sulfate(Cat. No.:CAS No. 68955-20-4)

Sodium heptadecyl sulfate

Cat. No.: B148158
CAS No.: 68955-20-4
M. Wt: 358.5 g/mol
InChI Key: HHURSJAUVYNJBT-UHFFFAOYSA-M
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Description

Significance and Research Context of Anionic Alkyl Sulfate (B86663) Surfactants

Anionic surfactants represent a major class of surface-active agents, characterized by a negatively charged hydrophilic head group. researchgate.netnanotrun.com This category, which includes alkyl sulfates, alkylbenzene sulfonates, and alkyl ether sulfates, accounts for a significant portion of worldwide surfactant production due to their cost-effectiveness and excellent cleaning capabilities. ubc.ca Their fundamental ability to lower the surface tension at interfaces between liquids, gases, and solids makes them indispensable in a vast array of applications, from household detergents and personal care products to industrial processes. researchgate.netwikipedia.org

The core structure of an anionic alkyl sulfate consists of a non-polar hydrocarbon chain (the hydrophobic tail) and a polar sulfate group (the hydrophilic head). wikipedia.org This amphipathic nature allows them to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). wikipedia.org Micelle formation is a key characteristic that underpins their function as detergents, emulsifiers, wetting agents, and dispersants. researchgate.netsmolecule.com

In academic research, anionic alkyl sulfates are extensively studied to understand fundamental phenomena such as self-assembly, adsorption at interfaces, and interaction with other molecules like polymers, proteins, and dyes. researchgate.netcrosa.com.twscispace.com Their behavior serves as a model for more complex systems. For instance, sodium dodecyl sulfate (SDS), a shorter-chain homologue, is one of the most studied surfactants in science. crosa.com.twresearchgate.net The systematic variation of the alkyl chain length within this class of surfactants allows researchers to probe how hydrophobicity influences properties like the CMC, surface tension reduction, and foaming capacity. researchgate.net Studies have shown that lengthening the alkyl chain generally decreases the CMC and enhances surface activity. niscpr.res.in

Overview of Sodium Heptadecyl Sulfate as a Model Compound in Surfactant Science

This compound (C17H35NaO4S) is distinguished by its long 17-carbon alkyl chain, which places it among the long-chain surfactants. cymitquimica.comnih.gov This extended hydrophobic tail gives it strong surfactant properties, making it particularly effective for applications that require potent emulsifying and dispersing capabilities. smolecule.com

The synthesis of this compound for research purposes is well-documented. A common laboratory-scale procedure involves the sulfation of 1-heptadecanol (B72759) with a suitable agent like chlorosulfonic acid, followed by neutralization with a sodium base such as sodium hydroxide. orgsyn.orgresearchgate.net This process allows for the production of a high-purity compound, which is crucial for obtaining reliable and reproducible results in scientific investigations. orgsyn.org

In surfactant science, this compound serves as a valuable model compound. Its well-defined structure allows for systematic studies on the relationship between chain length and surfactant performance. While specific data for this compound is less common in literature compared to its shorter-chain counterparts like SDS, research on similar long-chain alkyl sulfates, such as sodium hexadecyl sulfate (C16) and sodium octadecyl sulfate (C18), provides valuable insights. niscpr.res.inacs.orgpublish.csiro.au For example, studies on sodium octadecyl sulfate have reported a very low critical micelle concentration (~0.2 mM at 30°C), a property expected to be similar for this compound due to its comparable chain length. niscpr.res.in This low CMC indicates high efficiency in forming micelles and altering surface properties at low concentrations.

Beyond its role in physical chemistry, this compound (often referred to by the trade name Tergitol 7) is utilized in microbiology as a selective agent for inhibiting the growth of Gram-positive bacteria in culture media. orgsyn.orgresearchgate.netusbio.net This application highlights how its specific chemical properties can be harnessed for specialized biological research.

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C17H35NaO4S nih.gov
Molecular Weight 358.51 g/mol usbio.net
CAS Number 5910-79-2 nih.gov
Appearance Reported as a fine off-white powder or colorless to yellow liquid solution. orgsyn.orgusbio.net

| Synthesis Precursor | 1-Heptadecanol orgsyn.orgsigmaaldrich.com |

Historical Developments in the Study of Long-Chain Anionic Surfactants

The history of surfactants begins with soap, which consists of carboxylate salts of fatty acids and has been used for millennia. sanyo-chemical-solutions.com The modern era of synthetic surfactants began in the 19th century with the development of sulfated castor oil, known as Turkey red oil, for the textile industry. sanyo-chemical-solutions.com

The major breakthrough for anionic surfactants came in the early 20th century with the production of synthetic detergents designed to overcome the limitations of soap, particularly its precipitation in hard water. Higher alcohol sulfates, derived from fatty alcohols, were among the first commercially successful synthetic detergents. sanyo-chemical-solutions.com These long-chain alkyl sulfates laid the foundation for a vast and diverse surfactant industry. medcraveonline.com

Early scientific studies, such as those by Krafft and McBain, established the fundamental concept of micelle formation in soap solutions, a principle that applies to all surfactants. nist.gov Throughout the 20th century, research focused on synthesizing and characterizing a wide variety of surfactant structures, including linear alkylbenzene sulfonates (LAS) and alcohol ether sulfates, which became staples in detergent formulations. medcraveonline.com The development of sophisticated analytical techniques has allowed for a deeper, molecular-level understanding of how these long-chain molecules behave at interfaces and in solution, a field of study that remains active and essential for creating new and improved surfactant-based technologies. crosa.com.tw

Table 2: Compound Names Mentioned

Compound Name
1-Heptadecanol
Alkylbenzene sulfonates
Chlorosulfonic Acid
Sodium C14-16 Olefin Sulfonate
Sodium dodecyl sulfate
This compound
Sodium hexadecyl sulfate
Sodium hydroxide
Sodium lauryl ether sulfate
Sodium octadecyl sulfate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H35NaO4S B148158 Sodium heptadecyl sulfate CAS No. 68955-20-4

Properties

IUPAC Name

sodium;heptadecyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22(18,19)20;/h2-17H2,1H3,(H,18,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHURSJAUVYNJBT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880478
Record name Sodium heptadecyl sulfate
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Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5910-79-2, 68955-20-4
Record name Sodium heptadecyl sulfate
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Record name Sulfuric acid, mono-C16-18-alkyl esters, sodium salts
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Record name Sulfuric acid, mono-C16-18-alkyl esters, sodium salts
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Record name Sodium heptadecyl sulfate
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Record name Sodium heptadecyl sulphate
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Record name SODIUM HEPTADECYL SULFATE
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Synthetic Methodologies for Sodium Heptadecyl Sulfate

Established Synthetic Pathways from Fatty Alcohols

The primary precursor for the synthesis of sodium heptadecyl sulfate (B86663) is 1-heptadecanol (B72759), a long-chain fatty alcohol. orgsyn.orgresearchgate.net Fatty alcohols are readily available starting materials for detergent synthesis due to advancements in the catalytic dehydrogenation of fatty acids and petrochemical polymerization. orgsyn.orgresearchgate.net

Sulfation Reactions (e.g., Chlorosulfonic Acid-Mediated Synthesis)

The most common method for synthesizing sodium heptadecyl sulfate is through the sulfation of 1-heptadecanol. researchgate.net Chlorosulfonic acid is a frequently used sulfating agent for this transformation. researchgate.netresearchgate.net The reaction involves the dropwise addition of chlorosulfonic acid to a solution of 1-heptadecanol in a suitable solvent, such as chloroform, at a controlled temperature. researchgate.net The reaction is typically conducted under an inert atmosphere, for instance, by flushing the reaction vessel with nitrogen. researchgate.net

The reaction proceeds via the electrophilic attack of the sulfur trioxide moiety of chlorosulfonic acid on the hydroxyl group of the fatty alcohol. This is followed by neutralization with a base, such as sodium hydroxide, to yield the final this compound salt. researchgate.net While effective, traditional sulfation methods can present challenges, including the need for multiple purification steps and the use of stoichiometric excesses of reagents, which can increase costs. nih.gov

Alternative sulfating agents include sulfur trioxide amine/amide complexes, which are commonly used for sulfating alcohols and phenols. nih.gov Sulfamic acid is another option that can be used for the sulfation of alcohols and ethoxylated alcohols. chemithon.com

Optimization of Reaction Conditions and Yields

Careful control of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include reaction temperature, stirring, and the rate of addition of the sulfating agent.

For the chlorosulfonic acid-mediated synthesis, the reaction is typically cooled in an ice-water bath to maintain an internal temperature between 5 °C and 12 °C during the addition of the acid. researchgate.net This is important because a precipitate can form at lower temperatures. orgsyn.org Mechanical stirring is often preferred over magnetic stirring to ensure efficient mixing, especially as the reaction mixture may become a slurry. researchgate.net

Following the sulfation reaction, a neutralization step is carried out. A common procedure involves using a basic ethanolic solution of sodium hydroxide. researchgate.net By carefully controlling these conditions, a good yield of 74-75% of this compound with a high purity of over 97% can be achieved. researchgate.net

Purification and Characterization of Synthetic Products

After the synthesis, the crude this compound is subjected to purification to remove any unreacted starting materials, byproducts, or impurities. A common purification technique is recrystallization. The crude product, which may be a light brown solid, can be recrystallized from a basic ethanolic solution of sodium hydroxide. researchgate.net This process typically involves dissolving the crude solid in the hot solvent and then allowing it to cool, which induces crystallization of the purified product. researchgate.net The resulting crystals are then collected by suction filtration, washed with a cold solvent like absolute ethanol (B145695), and dried under vacuum. researchgate.net

The purity and identity of the synthesized this compound are confirmed through various analytical techniques. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool to determine the purity of the final product. researchgate.netresearchgate.net Other spectroscopic methods such as 1H NMR, 13C NMR, and Infrared (IR) spectroscopy are used to confirm the chemical structure of the compound. researchgate.net High-resolution mass spectrometry (HRMS) provides an accurate measurement of the molecular weight, further confirming the identity of the synthesized this compound. researchgate.net

Analytical Technique Purpose
Quantitative NMR (qNMR)Determination of purity
1H NMR SpectroscopyStructural elucidation
13C NMR SpectroscopyStructural elucidation
Infrared (IR) SpectroscopyIdentification of functional groups
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination

Scalability Considerations for Research Applications

While this compound is commercially available, it can be expensive, making in-house synthesis a more economical and scalable option for research purposes. orgsyn.orgresearchgate.net The synthesis procedure using 1-heptadecanol and chlorosulfonic acid has been demonstrated to be applicable for gram-scale detergent syntheses, catering to various research needs. researchgate.net

For larger-scale production, factors such as efficient heat transfer, robust mixing, and safe handling of reagents become even more critical. The use of mechanical stirrers is recommended for larger reaction volumes to handle the formation of precipitates and ensure homogeneity. orgsyn.orgresearchgate.net The economic advantage of in-house synthesis becomes more pronounced at larger scales, with the cost of preparation being significantly lower than purchasing from commercial suppliers. researchgate.netresearchgate.net This scalability allows researchers to produce sufficient quantities of this compound for extensive studies and applications. researchgate.net

Novel Approaches in this compound Synthesis

While the chlorosulfonic acid method is well-established, research into novel synthetic approaches continues, aiming for more environmentally friendly and efficient processes. Some modern detergent synthesis protocols are still considered somewhat arbitrary, highlighting the need for more standardized and improved methods. researchgate.netresearchgate.net

Novel approaches in the broader field of sulfation of small molecules that could potentially be applied to this compound synthesis include the use of modified chlorosulfonic acid-pyridine procedures followed by cation exchange. nih.gov Other developments focus on catalytic methods and the use of alternative sulfating agents to minimize waste and improve reaction efficiency. While specific novel methods for this compound are not extensively detailed in the provided search results, the general trend in synthetic chemistry towards greener and more atom-economical reactions suggests that future research may focus on these areas for the synthesis of this and other similar surfactants.

Colloidal and Self Assembly Behavior of Sodium Heptadecyl Sulfate

Micellization Phenomena in Aqueous Solutions

The formation of micelles, or micellization, is a spontaneous process that occurs above a specific surfactant concentration known as the critical micelle concentration (CMC). nih.gov Below the CMC, surfactant molecules exist predominantly as monomers dispersed in the solution. As the concentration increases to the CMC, the monomers begin to aggregate, forming micelles to minimize the unfavorable contact between their hydrophobic tails and water molecules. nih.govwikipedia.org This self-assembly is a dynamic equilibrium between the monomers and the micelles. tainstruments.com

The critical micelle concentration (CMC) is a crucial parameter characterizing the self-assembly of surfactants. wikipedia.org It represents the concentration at which the formation of micelles begins. nepjol.info Various experimental techniques are employed to determine the CMC of sodium heptadecyl sulfate (B86663), each monitoring a change in a specific physicochemical property of the solution as a function of surfactant concentration.

Common methods for CMC determination include:

Surface Tension Measurement: The surface tension of a surfactant solution decreases significantly with increasing concentration up to the CMC. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than accumulating at the interface. wikipedia.orgnepjol.info The CMC is identified as the point of inflection in the surface tension versus concentration plot. wikipedia.org

Conductivity Measurement: For ionic surfactants like sodium heptadecyl sulfate, the conductivity of the solution changes at the CMC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down because the micelles, with their bound counterions, have a lower mobility than the individual surfactant ions. researchgate.netresearchgate.net

Fluorometric Methods: This sensitive technique utilizes fluorescent probes, such as pyrene, which are sensitive to the polarity of their microenvironment. nih.govnih.gov When micelles form, the probe partitions into the hydrophobic micellar core, leading to a change in its fluorescence spectrum, which can be used to determine the CMC. nih.govnih.gov

Refractive Index Measurement: The refractive index of the surfactant solution also exhibits a change in slope at the CMC, which can be plotted against concentration to determine this value. acs.org

The CMC value for a given surfactant can vary slightly depending on the measurement technique used, as different methods are sensitive to different aspects of micelle formation. wikipedia.org

Table 1: Experimentally Determined CMC Values for Related Sodium Alkyl Sulfates

Surfactant CMC (mM) Temperature (°C) Method
Sodium Dodecyl Sulfate (SDS) 8.2 25 Not Specified
Sodium Dodecyl Sulfate (SDS) 8.3 25 Not Specified
Sodium Tetradecyl Sulfate 2.1 Not Specified Not Specified

This table presents CMC values for structurally similar surfactants to provide context, as specific data for this compound is limited in the provided search results.

The critical micelle concentration (CMC) of this compound is not a fixed value but is influenced by several external factors. wikipedia.org

Temperature: Temperature has a complex effect on the CMC of ionic surfactants. researchgate.net Generally, as the temperature increases, the CMC initially decreases, reaches a minimum, and then increases. ajchem-a.com The initial decrease is attributed to the dehydration of the hydrophilic head groups, which favors micellization. researchgate.netresearchgate.net The subsequent increase is due to the disruption of the structured water molecules around the hydrophobic tails, which hinders micellization. researchgate.net

Electrolytes: The addition of electrolytes, such as sodium chloride, to a solution of an ionic surfactant like this compound generally leads to a decrease in the CMC. The added ions reduce the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle, thereby promoting aggregation at a lower surfactant concentration. wikipedia.org

Co-solvents: The presence of organic co-solvents, like ethanol (B145695) or glycerol, in the aqueous solution can significantly alter the CMC. researchgate.net These co-solvents can increase the solubility of the surfactant monomers in the bulk solution, which generally leads to an increase in the CMC, disfavoring micellization. researchgate.net The effect depends on the nature and concentration of the co-solvent. cdnsciencepub.com For example, adding ethylene (B1197577) glycol to aqueous solutions of sodium dodecyl sulfate leads to an increase in the CMC. cdnsciencepub.com

Ionic Liquids: The interaction between surfactants and ionic liquids can be complex. In the case of sodium hexadecyl sulfate, the addition of certain imidazolium-based ionic liquids has been shown to increase the CMC, indicating a delay in micelle formation. nih.gov The magnitude of this effect can depend on the alkyl chain length of the ionic liquid. nih.gov

Micelles formed by this compound in aqueous solution are typically spherical or ellipsoidal aggregates. walshmedicalmedia.com The hydrophobic heptadecyl tails form the core of the micelle, creating a nonpolar microenvironment, while the hydrophilic sulfate head groups are located at the micelle-water interface, interacting with the surrounding water molecules. tainstruments.com

The aggregation number (N) is a key parameter that defines the number of surfactant molecules present in a single micelle. walshmedicalmedia.comnih.gov This number is not always constant and can be influenced by factors such as surfactant concentration, temperature, and the presence of additives.

Several techniques are employed to determine the aggregation number:

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These scattering techniques provide detailed information about the size, shape, and internal structure of micelles. walshmedicalmedia.comresearchgate.net By analyzing the scattering patterns, researchers can deduce the aggregation number. walshmedicalmedia.com

Fluorescence Quenching: This method involves using a fluorescent probe and a quencher molecule. The quenching of the probe's fluorescence within the micelle is dependent on the micellar size, from which the aggregation number can be calculated. researchgate.netresearchgate.net Time-resolved fluorescence quenching is a powerful variant of this technique. researchgate.net

Light Scattering Techniques: Static and dynamic light scattering can be used to determine the size and shape of micelles, from which the aggregation number can be estimated. acs.org

For sodium alkyl sulfates, the aggregation number generally increases with the length of the alkyl chain. researchgate.netkcl.ac.uk For instance, studies on sodium dodecyl sulfate (SDS) have shown that the aggregation number can be influenced by the addition of salt, leading to micellar growth. researchgate.net

In reality, not all micelles in a solution are of the same size; there is typically a distribution of aggregation numbers, a phenomenon known as polydispersity . nist.govnih.gov The degree of polydispersity can be influenced by factors such as surfactant purity and the presence of additives. nist.gov

The polydispersity of micellar solutions can be assessed using several of the same techniques employed for aggregation number determination, particularly:

Small-Angle Neutron Scattering (SANS): SANS data can be analyzed to reveal the distribution of micellar sizes. researchgate.net

Fluorescence Quenching: The kinetics of fluorescence quenching can provide information about the polydispersity of the micellar population. researchgate.net

Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to assess the polydispersity of micelles.

A model study of polydisperse micellar solutions of ionic amphiphiles has shown that the size distribution is influenced by inter-aggregate interactions and the spatial correlation of the aggregates. nih.gov

Thermodynamics of Micellization

The spontaneous formation of micelles is governed by thermodynamic principles. The key thermodynamic parameters associated with micellization are the standard free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. ajchem-a.com

The standard free energy of micellization (ΔG°m) is a measure of the spontaneity of the micellization process. A negative value of ΔG°m indicates that micelle formation is a thermodynamically favorable process. ajchem-a.comyoutube.com

ΔG°m can be calculated from the critical micelle concentration (CMC) using the following equation for ionic surfactants:

ΔG°m ≈ (2 - β)RT ln(CMC)

where:

β is the degree of counterion binding to the micelle.

R is the universal gas constant. acs.org

T is the absolute temperature. acs.org

CMC is expressed in mole fraction units. researchgate.net

For sodium alkyl sulfates, the ΔG°m becomes more negative as the length of the alkyl chain increases, indicating that longer-chain surfactants have a greater tendency to form micelles. nih.gov This is because the hydrophobic contribution to the free energy becomes more significant with a larger nonpolar chain.

Table 2: Thermodynamic Parameters of Micellization for Sodium Dodecyl Sulfate (SDS) in Water at 25°C

Parameter Value (kJ/mol)
ΔG°m -22
ΔH°m -1.7

This table provides data for the well-studied surfactant Sodium Dodecyl Sulfate (SDS) to illustrate the typical thermodynamic profile of micellization for a sodium alkyl sulfate. The values are approximate and can vary based on the specific experimental conditions and calculation methods used.

Standard Enthalpy of Micellization (ΔH°m)

The standard enthalpy of micellization (ΔH°m) represents the heat change in the system when one mole of surfactant monomers aggregates to form micelles under standard conditions. For sodium alkyl sulfates, this process is typically endothermic at room temperature, meaning it absorbs heat from the surroundings. The primary reason for this is the energy required to break the structured water ("icebergs") surrounding the hydrophobic alkyl chains and the energy changes associated with the transfer of the alkyl chain from the aqueous environment to the nonpolar core of the micelle.

Calorimetric studies on homologous series of sodium alkyl sulfates (SCnS) at 298.15 K have established a linear relationship between the enthalpy of micellization and the number of carbon atoms (n) in the alkyl chain. nih.gov The enthalpy of micelle formation can be expressed by the empirical equation:

ΔH°m (kJ/mol) = 21.3 - 1.7n nih.gov

For this compound, which has 17 carbon atoms (n=17), the standard enthalpy of micellization can be calculated as:

ΔH°m = 21.3 - 1.7 * 17 = 21.3 - 28.9 = -7.6 kJ/mol

This calculated negative value suggests that for a long chain length of 17 carbons, the micellization process at 298.15 K is exothermic. This contrasts with shorter-chain homologues like sodium dodecyl sulfate (SDS), where the process is endothermic. nih.gov The transition from an endothermic to an exothermic process with increasing chain length is a known phenomenon for ionic surfactants. acs.org

Standard Entropy of Micellization (ΔS°m)

Similar to enthalpy, an empirical relationship has been derived for the entropy of micellization for sodium alkyl sulfates at 298.15 K as a function of carbon number (n):

TΔS°m (kJ/mol) = 21.1 + 1.4n nih.gov

Using this equation for this compound (n=17) at T = 298.15 K:

TΔS°m = 21.1 + 1.4 * 17 = 21.1 + 23.8 = 44.9 kJ/mol

From this, the standard entropy of micellization can be calculated:

ΔS°m = 44.9 kJ/mol / 298.15 K ≈ 150.6 J/(mol·K)

The large, positive value of ΔS°m confirms that the micellization of this compound is an entropy-driven process. nih.govacs.org The thermodynamic parameters for this compound, as calculated from the empirical relations for the sodium alkyl sulfate series, are summarized below. The Gibbs free energy of micellization (ΔG°m) is calculated using the relationship ΔG°m = ΔH°m - TΔS°m.

Calculated Thermodynamic Parameters of Micellization for this compound at 298.15 K
ParameterCalculated ValueUnit
Standard Enthalpy (ΔH°m)-7.6kJ/mol
Standard Entropy Term (TΔS°m)44.9kJ/mol
Standard Entropy (ΔS°m)150.6J/(mol·K)
Standard Gibbs Free Energy (ΔG°m)-52.5kJ/mol

Temperature Dependence of Thermodynamic Parameters

The thermodynamic parameters of micellization for ionic surfactants like this compound are highly dependent on temperature. The critical micelle concentration (CMC) of ionic surfactants typically exhibits a U-shaped dependence on temperature; it decreases to a minimum value at a specific temperature (T*) and then increases with a further rise in temperature. scialert.netsemanticscholar.orgresearchgate.net

This behavior reflects the temperature-dependent interplay between enthalpy and entropy. The standard enthalpy of micellization (ΔH°m) generally decreases as the temperature increases, often transitioning from endothermic at lower temperatures to exothermic at higher temperatures. acs.orgresearchgate.net The initial decrease in CMC with rising temperature is due to the desolvation of the surfactant's hydrophilic headgroup, which favors micellization. semanticscholar.org The subsequent increase in CMC at higher temperatures is attributed to the disruption of the structured water around the hydrophobic tail, which disfavors aggregation. semanticscholar.org

Consequently, the micellization process is predominantly entropy-driven at low temperatures (T < T) and becomes enthalpy-driven at high temperatures (T > T). scialert.net The standard entropy of micellization (ΔS°m) also decreases with increasing temperature. acs.org This complex temperature dependence means that a comprehensive understanding of the self-assembly process requires measurements across a range of temperatures.

Illustrative Example: Temperature Dependence of Thermodynamic Parameters for Sodium Dodecyl Sulfate (SDS)
Temperature (K)ΔG°m (kJ/mol)ΔH°m (kJ/mol)ΔS°m (J/(mol·K))
288-20.7-2.164.6
298-21.2-6.250.3
308-21.7-10.337.0
313-21.8-12.529.7
Data derived from a study on Sodium Dodecyl Sulfate (SDS) to illustrate the general trend for alkyl sulfates. conicet.gov.ar

Mixed Micellization Systems Involving this compound

Synergistic Effects in Binary Surfactant Mixtures

When two or more different surfactants are present in a solution, they can form mixed micelles, often exhibiting properties that are more favorable than those of the individual components. This phenomenon is known as synergism. mdpi.comresearchgate.net For a binary mixture containing an anionic surfactant like this compound, strong synergistic effects are commonly observed, particularly when mixed with non-ionic or cationic surfactants. researchgate.netacs.org

Synergism is most evident as a significant reduction in the critical micelle concentration (CMC) of the mixture compared to the CMCs of the pure surfactants. researchgate.net In a mixture of this compound and a non-ionic surfactant, the incorporation of the non-ionic molecules into the micelle separates the negatively charged sulfate headgroups. This reduces the electrostatic repulsion between them, making it energetically less demanding for micelles to form, thus lowering the CMC. researchgate.netresearchgate.net

The effect is even more pronounced in mixtures of anionic and cationic surfactants. The strong electrostatic attraction between the oppositely charged headgroups leads to a very large decrease in the CMC and a powerful synergistic interaction. researchgate.net The magnitude of the synergistic effect generally increases as the structural differences between the two surfactants, such as headgroup charge or size, become more significant. acs.org

Interaction Parameters and Non-Ideal Behavior

The behavior of mixed surfactant systems often deviates from ideal mixing. This non-ideality can be quantified using regular solution theory, which introduces an interaction parameter, β, to describe the nature and strength of the interactions between the different surfactant molecules within the micelle. researchgate.net

A negative value for the interaction parameter (β < 0) indicates a net attractive interaction (synergism) between the surfactant components in the mixed micelle. A more negative β value signifies a stronger synergistic interaction. informaticsjournals.co.in If β = 0, the system behaves ideally, and if β > 0, there is a net repulsive interaction (antagonism).

The β parameter is calculated from the experimentally determined CMC values of the pure surfactants and their mixtures. researchgate.net For mixtures of this compound:

With a non-ionic surfactant: A negative interaction parameter is expected (e.g., β ≈ -1 or lower), indicating synergism due to reduced electrostatic repulsion. researchgate.net

With a cationic surfactant: A very large negative interaction parameter is anticipated (e.g., β ≤ -20), reflecting the strong electrostatic attraction between the oppositely charged headgroups. researchgate.net

With another anionic surfactant (of different chain length): A smaller, but still potentially negative, interaction parameter may arise due to subtle differences in packing and hydrophobic interactions. researchgate.net

Expected Interaction Parameters (β) for Binary Mixtures of this compound
Mixture TypePrimary Interaction MechanismExpected β Value
Anionic + Non-ionicReduction of electrostatic repulsionNegative
Anionic + CationicStrong electrostatic attractionLarge Negative
Anionic + Anionic (different chain)Differential hydrophobic interactionsClose to zero or slightly negative

Influence of Co-surfactants and Polymer Interactions on Self-Assembly

The self-assembly behavior of this compound can be significantly influenced by the presence of other molecules, such as polymers. The interaction between anionic surfactants and neutral water-soluble polymers like poly(ethylene oxide) (PEO) or polyvinylpyrrolidone (B124986) (PVP) is a well-studied phenomenon. bohrium.comresearchgate.net

Instead of forming regular micelles, the surfactant molecules begin to adsorb onto the polymer chain at a concentration known as the critical aggregation concentration (cac). researchgate.netrsc.org The cac is typically lower than the surfactant's own CMC. researchgate.net This binding is often cooperative; the initial binding of a few surfactant molecules facilitates the binding of more. The surfactant molecules form micelle-like clusters that are strung along the polymer backbone, creating a "necklace and bead" structure. researchgate.net

This interaction is driven by hydrophobic forces between the surfactant tails and hydrophobic segments of the polymer. The formation of these polymer-surfactant complexes alters the solution's properties, such as viscosity and surface tension, at concentrations well below where the surfactant would form micelles on its own.

The presence of co-surfactants influences self-assembly as described in the mixed micellization sections, leading to changes in the cac and the structure of the aggregates formed along the polymer chain. For instance, adding a non-ionic co-surfactant can modulate the charge density of the aggregates bound to the polymer, further tuning the system's properties.

Interfacial Phenomena and Adsorption Mechanisms of Sodium Heptadecyl Sulfate

Adsorption at Liquid-Gas Interfaces

The accumulation of SHS molecules at the interface between a liquid (typically water) and a gas (typically air) is a primary function of its surfactant properties. The hydrophobic hexadecyl tail orients towards the gas phase, while the hydrophilic sulfate (B86663) head group remains in the aqueous phase, leading to significant changes in interfacial characteristics.

The adsorption of SHS at the air-water interface disrupts the cohesive energy of water molecules at the surface, leading to a marked reduction in surface tension. As the bulk concentration of SHS increases, the interfacial concentration, or surface excess (Γ), also increases. This process continues until the interface becomes saturated, at which point micelles begin to form in the bulk solution. The concentration at which this occurs is the critical micelle concentration (CMC). niu.ac.jp The relationship between the bulk concentration and the reduction in surface tension can be used to calculate the surface excess concentration via the Gibbs adsorption isotherm equation. researchgate.netgjournals.org

Experimental studies on sodium alkyl sulfate homologues show a regular change in adsorption behavior with the length of the alkyl chain. nih.gov The driving force for this adsorption is a combination of the hydrophobic effect, which pushes the hydrocarbon tail out of the water, and electrostatic interactions among the charged head groups at the interface. nih.gov The presence of even minute amounts of electrolytes can influence the rate at which surface tension decreases. researchgate.net

Table 1: Key Interfacial Properties of Sodium Alkyl Sulfates This table presents generalized findings for sodium alkyl sulfates to illustrate the principles of surface tension reduction and surface excess.

PropertyDescriptionGoverning Factors
Surface Tension Reduction Decrease in the energy at the liquid-gas interface caused by surfactant adsorption.Surfactant concentration, alkyl chain length, presence of electrolytes. nih.govresearchgate.net
Surface Excess Concentration (Γ) The concentration of surfactant molecules at the interface, exceeding the bulk concentration. Calculated using the Gibbs adsorption isotherm. researchgate.netBulk concentration (up to the CMC), temperature, molecular structure. niu.ac.jp
Critical Micelle Concentration (CMC) The concentration at which surfactant monomers associate to form micelles in the bulk solution, and the surface tension reaches a near-constant minimum value.Alkyl chain length (longer chains have lower CMCs), temperature, ionic strength of the solution.

Adsorption isotherms describe the relationship between the concentration of the surfactant in the bulk solution and the amount adsorbed at the interface at a constant temperature. For surfactants like SHS, these isotherms, calculated from surface tension data, typically show a steep rise in adsorption at low concentrations, followed by a plateau as the interface approaches saturation near the CMC. nih.govaau.dk

The analysis of these isotherms provides insight into the nature of the adsorbed layer. Model-independent analysis indicates that the total driving force of adsorption for sodium alkyl sulfates reaches a constant value as the adsorbed layer becomes more developed, which is consistent with the formation of a liquid-like alkane environment by the hydrocarbon tails at the surface. nih.gov Various equations of state and adsorption models can be applied to characterize the surface layer, expressing surface tension as a function of the layer's composition. d-nb.info

Adsorption at Solid-Liquid Interfaces

The adsorption of SHS onto solid surfaces from an aqueous solution is a complex process governed by the properties of both the surfactant and the substrate, including surface charge and hydrophobicity.

The adsorption of anionic surfactants like SHS onto inorganic substrates is highly dependent on the substrate's surface chemistry.

Carbon Black: The primary driving force for SHS adsorption on the surface of carbon black is hydrophobic interaction between the nonpolar hexadecyl chain and the nonpolar carbon surface. bme.hu The adsorption isotherm for SHS on thermally graphitized carbon black shows a sharp increase in adsorption at low concentrations, reaching a quasi-plateau region, which is well-described by the Langmuir isotherm model. bme.hucore.ac.uk This suggests the formation of a monolayer on the surface. The presence of other surfactants can lead to competitive adsorption. For instance, in mixtures with nonionic Triton X surfactants, SHS adsorption can be initially enhanced due to reduced electrostatic repulsion but then decreases at higher concentrations as the nonionic surfactant displaces it from the surface. bme.hu

Quartz: The adsorption of anionic surfactants on negatively charged surfaces like quartz (at neutral pH) is generally weak due to electrostatic repulsion. However, adsorption can occur under specific conditions, such as low pH where the surface charge is less negative, or in the presence of counterions that can mediate the repulsion.

Carbon nanotubes (CNTs) are effective adsorbents for organic molecules due to their high surface area and unique structure. researchgate.net The adsorption of SHS onto multi-walled carbon nanotubes (M-MWNTs) is driven by hydrophobic interactions between the alkyl tail of the surfactant and the graphitic surface of the nanotubes. acs.org This functionalization of CNTs with SHS can be used to modify their surface properties, for example, to create a suitable interface for the subsequent immobilization of proteins like lysozyme (B549824), enhancing their activity compared to immobilization on non-functionalized CNTs. acs.org The amount of SHS adsorbed can be quantified using complexation reactions, for instance, with malachite green. acs.org

Table 2: Adsorption Characteristics of Sodium Hexadecyl Sulfate on Solid Substrates

SubstratePrimary Driving ForceAdsorption Model/BehaviorReference
Carbon Black Hydrophobic interactionsAdsorption isotherm fits the Langmuir model, indicating monolayer formation. bme.hucore.ac.uk
Carbon Nanotubes (CNTs) Hydrophobic interactionsFunctionalizes the CNT surface, enabling further modification. acs.org
Polystyrene Latex Hydrophobic and electrostatic interactionsIsotherms are of the B.E.T. type and can be fitted by the Langmuir equation at low concentrations. rsc.orgrsc.org
Positively Charged Surfaces (e.g., modified gold) Electrostatic attraction and hydrophobic chain interactionsLeads to surface charge reversal as surfactant concentration increases. utexas.edu

The nature of the substrate surface is paramount in determining the mechanism and extent of SHS adsorption.

Surface Charge: For an anionic surfactant like SHS, electrostatic forces are dominant. On a positively charged surface (e.g., alumina (B75360) at low pH or amine-functionalized surfaces), adsorption is strong and driven by electrostatic attraction between the negative sulfate head group and the positive surface sites. utexas.edu This can lead to charge reversal of the surface as surfactant concentration increases. utexas.edu Conversely, on a negatively charged surface (e.g., silica (B1680970) or quartz at neutral pH), electrostatic repulsion hinders adsorption. bohrium.comrsc.org The presence of salts in the solution can screen this repulsion, thereby increasing adsorption. researchgate.net

Hydrophobicity: On hydrophobic (nonpolar) surfaces like carbon black, polystyrene, or polytetrafluoroethylene (PTFE), the primary driving force for adsorption is the hydrophobic effect. bme.hursc.orgbohrium.com The alkyl chains of the SHS molecules adsorb onto the surface to minimize their contact with water, forming aggregates such as hemimicelles. rsc.org The adsorption on these surfaces is significant even if the surface also carries a negative charge, indicating that hydrophobic interactions can overcome electrostatic repulsion. rsc.org


Role of Co-surfactants and Interfacial Substance Effects on Adsorption Layers

The adsorption characteristics of sodium heptadecyl sulfate at interfaces are significantly influenced by the presence of other substances, such as co-surfactants (e.g., nonionic or cationic surfactants) and macromolecules. These interactions can be synergistic, leading to enhanced adsorption, or competitive, resulting in displacement from the surface.

Studies on sodium hexadecyl sulfate (SHS), a close structural analog of this compound, provide significant insight into these behaviors. When SHS is mixed with nonionic Triton X surfactants, its adsorption onto a thermally graphitized carbon black surface is notably altered. core.ac.ukresearchgate.net At low concentrations, the presence of the nonionic surfactant increases the amount of adsorbed SHS compared to its adsorption from a single-component solution. core.ac.ukresearchgate.net This synergistic effect is attributed to the inclusion of nonionic surfactant molecules in the mixed adsorption layer, which diminishes the electrostatic repulsion between the negatively charged head groups of the SHS ions, allowing for a more tightly packed layer. core.ac.ukresearchgate.net

However, as the concentration of the surfactants in the solution increases, this relationship changes. The nonionic Triton X molecules begin to displace the SHS ions from the surface. core.ac.ukresearchgate.net This indicates that at higher concentrations, the adsorption becomes a competitive process. The composition of the mixed adsorption layer is generally enriched with the nonionic surfactant compared to the bulk solution's composition. core.ac.ukresearchgate.net

The interaction is also dependent on the structure of the co-surfactant. For instance, in studies involving SHS and a series of Triton X surfactants with varying degrees of ethoxylation (TX-45, TX-100, and TX-305), the mole fraction of the nonionic surfactant in the adsorption layer was found to decrease as the length of its hydrophilic ethoxy chain increased. core.ac.uk

Table 1: Effect of Nonionic Co-surfactant (Triton X) on Sodium Hexadecyl Sulfate (SHS) Adsorption

ConditionObserved Effect on SHS AdsorptionGoverning MechanismReference
Low Solution ConcentrationIncreased SHS AdsorptionDecreased electrostatic repulsion between SHS head groups due to inclusion of nonionic molecules. core.ac.ukresearchgate.net
High Solution ConcentrationDecreased SHS AdsorptionDisplacement of SHS ions from the mixed layer by nonionic surfactant molecules. core.ac.ukresearchgate.net

Beyond co-surfactants, other interfacial substances like polymers and proteins can also modulate the adsorption layers. In systems containing an oppositely charged polyelectrolyte (a polycation) and an anionic surfactant like sodium dodecyl sulfate (SDS), the addition of a nonionic surfactant can considerably enhance the binding of the anionic surfactant to the polymer in dilute concentration regimes. nih.gov This demonstrates a synergic binding of both ionic and nonionic surfactants to the polyelectrolyte. nih.gov

Furthermore, SHS can act as an interfacial substance to adjust the adsorption of proteins onto surfaces. When used to functionalize carbon nanotubes (CNTs), SHS molecules form a soft layer on the CNT surface. nih.gov This layer can then interact with proteins like lysozyme, inducing a rearrangement of the SHS molecules to form a structure that fits the protein's shape. nih.gov This controlled orientation is crucial as it can expose the protein's active site to the surrounding water phase, thereby preserving or even enhancing its biological activity compared to adsorption on a non-functionalized surface. nih.gov

Wettability Alteration Studies

This compound and its analogs can significantly alter the wettability of solid surfaces, a property quantified by measuring the contact angle of a liquid on the surface. This is a key mechanism in processes like enhanced oil recovery and cleaning, where changing a surface from oil-wet to water-wet (or vice versa) is desired. mdpi.comacs.org

Studies on the wettability of polytetrafluoroethylene (PTFE), a low-energy surface, by aqueous solutions of sodium hexadecyl sulfonate (a C16 analog) show that visible changes in wettability (a decrease in contact angle) occur primarily once the surfactant concentration is high enough to form a saturated adsorption layer at the solution-air interface. nih.gov In mixtures of anionic surfactants, the composition of the surface layer can differ from the bulk, leading to non-linear changes in wettability with concentration. nih.govbohrium.com

On higher-energy surfaces like quartz, the interaction is also pronounced. Research on sodium hexadecyl sulfonate (SHS) mixed with short-chain alcohols (methanol, ethanol (B145695), or propanol) on a quartz surface demonstrated that wettability is visibly altered within the concentration range where the surfactant and alcohol exist as monomers in the solution. nih.gov From these studies, a critical surface tension of wetting for quartz was determined to be approximately 29.95 mN/m, which is considerably lower than the surface tension of quartz itself. nih.gov This indicates a strong tendency for the surfactant solution to wet the mineral surface.

The nature of the wettability alteration can depend on the surfactant concentration relative to its critical micelle concentration (CMC). A study on a branched-chain sodium hexadecyl sulfate derivative on a polymethylmethacrylate (PMMA) surface revealed a two-stage modification process. nih.gov

Below the CMC : The surfactant molecules adsorb on the PMMA surface with their polar heads, orienting their hydrophobic tails towards the water. This interaction makes the initially more polar PMMA surface become more hydrophobic. nih.gov

Above the CMC : The adsorption behavior transforms. The surfactant molecules interact with the surface with their hydrophilic heads oriented towards the water, likely forming aggregates at the interface. This change in orientation leads to the PMMA surface becoming more hydrophilic. nih.gov

Among the surfactants studied, the branched sodium hexadecyl sulfate derivative (G-C16PO4S) showed the strongest hydrophobic modification capacity below the CMC. nih.gov

Table 2: Wettability Alteration by C16 Anionic Surfactant Analogs on Various Surfaces

Surfactant AnalogSolid SurfaceKey FindingReference
Sodium Hexadecyl SulfonatePolytetrafluoroethylene (PTFE)Contact angle decreases significantly once a saturated adsorption layer is formed. nih.gov
Sodium Hexadecyl Sulfonate (+ Alcohols)QuartzAlters wettability in monomeric range; critical surface tension of wetting determined as ~29.95 mN/m. nih.gov
Branched Sodium Hexadecyl Sulfate DerivativePolymethylmethacrylate (PMMA)Surface becomes more hydrophobic below CMC and more hydrophilic above CMC. nih.gov

Applications in Advanced Materials and Chemical Processes Research

Role in Emulsion Polymerization Systems

As an anionic surfactant, sodium heptadecyl sulfate (B86663) is expected to play a critical role in emulsion polymerization, a process used to produce a wide variety of polymers. While much of the detailed research in this field has focused on more common homologs like sodium dodecyl sulfate (SDS), the fundamental principles of how such surfactants function are directly applicable to sodium heptadecyl sulfate. Anionic surfactants are essential for providing colloidal stability to the polymer particles as they form and grow, preventing their agglomeration. utas.edu.au

In emulsion polymerization, the formation of polymer particles, known as nucleation, is a primary event where surfactants play a key role. The classical qualitative model suggests that polymerization begins when primary free radicals generated in the aqueous phase enter monomer-swollen surfactant micelles. mpg.de This initiates polymerization within the micelle, transforming it into a nascent polymer particle. mpg.de

Alternative mechanisms, such as homogeneous nucleation, propose that radicals initiate the polymerization of dissolved monomer in the aqueous phase, forming oligomers. mpg.de Once these oligomers reach a critical chain length, they become insoluble and precipitate, subsequently being stabilized by surfactant molecules to form primary particles. mpg.de A third mechanism, coagulative nucleation, involves the aggregation of these unstable primary precursor particles to form mature, stable latex particles. uq.edu.au The presence of stable submicron droplets, facilitated by surfactants, can also alter the kinetics by shifting the particle nucleation mechanism from the aqueous phase to the monomer droplets. The specific nucleation pathway that dominates depends on various factors, including the concentrations of the initiator and the surfactant. scielo.brresearchgate.net

The morphology of the resulting polymer particles is also affected by the surfactant. Anionic surfactants like this compound help to form and stabilize spherical nanoparticles. dntb.gov.ua In the synthesis of structured particles, such as core-shell morphologies, the surfactant's role in stabilizing the initial seed particles and the subsequent polymer layers is crucial for achieving the desired final structure.

The final particle size and the uniformity of the particle size distribution (polydispersity) are critical properties of a polymer latex, and these are heavily influenced by the surfactant. nih.gov The concentration of the surfactant is a key determinant; generally, a higher surfactant concentration leads to the formation of a larger number of initial micelles, resulting in a greater number of smaller polymer particles. nih.gov The amount of stabilizer added directly impacts the number of particles formed and, consequently, their final mean size. nih.gov

Controlling the particle size is essential for many applications. google.com Seeded emulsion polymerization is a common technique used to produce monodisperse polymer dispersions, where pre-formed latex particles are used as "seeds" for further polymerization, allowing for precise control over the final particle diameter. nih.gov The type and amount of surfactant used during both the seed and growth stages are critical for preventing secondary nucleation (the formation of new particles) and controlling coagulation, thereby ensuring a narrow particle size distribution. bohrium.comnih.gov

The table below summarizes the general influence of surfactant concentration on key parameters in emulsion polymerization.

ParameterEffect of Increasing Surfactant Concentration
Number of Particles Increases
Final Particle Size Decreases
Polymerization Rate Generally Increases
Particle Nucleation Rate Increases

This table presents generalized trends for typical anionic surfactants in emulsion polymerization.

The primary function of this compound in emulsion polymerization is to stabilize the dispersed phases, which include monomer droplets and the resulting polymer particles. utas.edu.au This is achieved through electrostatic stabilization. researchgate.net The surfactant molecules adsorb onto the surface of the hydrophobic particles, orienting their negatively charged sulfate headgroups towards the aqueous phase. utas.edu.au This creates a negative surface charge on the particles, leading to electrostatic repulsion between them and preventing coagulation. utas.edu.au This colloidal stability is essential throughout the polymerization process and for the shelf-life of the final latex product. researchgate.net

Functionality in Organic Synthesis and Catalysis

This compound, also known by the trade name Tergitol-7i, serves as a valuable surfactant in organic synthesis. Its preparation from the affordable starting material 1-heptadecanol (B72759) makes it an economical option for various applications. researchgate.net Surfactants are widely utilized in organic synthesis to facilitate reactions involving immiscible reactants, often in aqueous media. researchgate.net

Surfactant-aided catalysis is an approach that leverages the properties of surfactants to enhance or enable catalytic reactions in water. A notable example is the development of Lewis acid-surfactant-combined catalysts (LASCs). researchgate.net These catalysts are typically formed by combining water-stable Lewis acidic metal cations with anionic surfactants. researchgate.net While common examples like scandium tris(dodecyl sulfate) utilize SDS, the principle can be extended to other anionic surfactants. researchgate.net

In these systems, the LASC forms stable colloidal dispersions in water, creating a microenvironment where hydrophobic substrates can be concentrated and interact with the Lewis acid catalyst. researchgate.net This approach allows for various carbon-carbon bond-forming reactions, such as aldol (B89426) and Mannich-type reactions, to be performed efficiently in water, often without the need for organic solvents. researchgate.net The use of water as a solvent is environmentally advantageous, and research has shown that for some LASC-catalyzed reactions, water is the optimal solvent, leading to significantly higher reaction rates compared to organic solvents. researchgate.net

Interactions with Biological Systems (Academic Perspective)

Selective Inhibition Mechanisms of Microorganisms (e.g., Gram-Positive Bacteria)

This compound is recognized for its ability to selectively inhibit the growth of Gram-positive bacteria. researchgate.netmicroxpress.inusbio.net This selectivity is a key feature that makes it a valuable component in various microbiological applications. The mechanism behind this selective inhibition is rooted in the fundamental structural differences between the cell walls of Gram-positive and Gram-negative bacteria. plos.org

Gram-positive bacteria possess a thick peptidoglycan layer exposed to the environment, which is susceptible to disruption by detergents. In contrast, Gram-negative bacteria have a much thinner peptidoglycan layer that is protected by an outer membrane. This outer membrane acts as a barrier, preventing the surfactant from easily reaching and disrupting the cell's integrity. plos.org Anionic detergents like this compound are more effective against Gram-positive bacteria due to this structural vulnerability. nih.gov The surfactant molecules can intercalate into the cell membrane and wall, leading to loss of structural integrity, leakage of cellular contents, and ultimately, cell death.

Research has demonstrated this differential tolerance. For instance, studies using the related compound sodium dodecyl sulfate (SDS) in combination with NaOH showed that Gram-negative bacteria are readily lysed, while Gram-positive bacteria are significantly more resistant to the treatment. plos.org The fatty acid component of the surfactant is crucial to its antimicrobial activity against Gram-positive organisms. usbio.net This selective action prevents the growth of Gram-positive bacteria while permitting the proliferation of Gram-negative species. microxpress.inthermofisher.com

Utility in Microbiological Media for Enumeration and Differentiation

The selective inhibitory property of this compound is exploited in the formulation of selective and differential microbiological media. wwu.eduasm.org These media are designed to isolate specific types of microorganisms from a mixed population by suppressing the growth of unwanted microbes. wwu.edumsu.edu this compound, commercially known as Tergitol 7, is a key selective agent in media such as Tergitol 7 Agar. researchgate.netmicroxpress.inthermofisher.com

In these media, this compound inhibits the growth of most Gram-positive bacteria. microxpress.inthermofisher.com This allows for the selective isolation and enumeration of Gram-negative bacteria, particularly coliforms like Escherichia coli, which are indicators of contamination in water and food samples. researchgate.netmicroxpress.in

Furthermore, these media are often differential, meaning they contain indicators that allow for the visual distinction between different types of microorganisms that do grow. msu.edu For example, Tergitol 7 Agar contains lactose (B1674315) and a pH indicator, bromothymol blue. microxpress.in Lactose-fermenting bacteria, such as E. coli, produce acidic byproducts, causing the pH indicator to change color and form yellow colonies. Non-lactose fermenters will form colonies of a different color, such as blue. microxpress.in This dual function—selection and differentiation—makes this compound an important tool for microbial diagnostics and quality control.

Table 1: Composition and Function of Tergitol 7 Agar Components

ComponentPurpose
Proteose PeptoneSource of nitrogen and vitamins microxpress.in
Yeast ExtractSource of vitamins and growth factors microxpress.in
LactoseFermentable carbohydrate for differentiation microxpress.in
This compound (Tergitol 7) Selective agent to inhibit Gram-positive bacteria microxpress.in
Bromothymol BluepH indicator for detecting lactose fermentation microxpress.in
AgarSolidifying agent microxpress.in

Biocompatibility Studies and Protein Interaction at Interfaces

The interaction of surfactants like this compound with biological systems, particularly proteins, is a subject of significant academic research. While studies specifically on the heptadecyl variant are limited, extensive research on the closely related sodium dodecyl sulfate (SDS) provides critical insights into these interactions. Anionic surfactants are known to bind to proteins, primarily through hydrophobic interactions between the alkyl chain of the surfactant and nonpolar amino acid residues of the protein. nih.gov

This binding can lead to significant conformational changes in the protein's structure. At low concentrations, the surfactant may bind to specific sites, but at higher concentrations, it can cause the protein to unfold and denature. nih.gov The interaction is complex and can be either a sequential process of dissociation (for multi-subunit proteins) followed by denaturation, or a simultaneous event. nih.gov For example, studies with the protein carmin showed that dissociation begins at SDS concentrations of 1.6 mM and involves the binding of approximately 540 moles of SDS per mole of protein. nih.gov

The biocompatibility of such surfactants is often evaluated in the context of their application. For instance, modifying the surface of gold nanorods with SDS has been shown to improve their stability in biological environments and modulate their cytotoxicity, indicating that surface chemistry plays a crucial role in biocompatibility. mdpi.com The study of protein-surfactant complexes is also fundamental in biochemical techniques, such as SDS-PAGE, where the uniform binding of SDS to proteins allows for their separation based on molecular weight. nih.govnih.gov These interactions are primarily hydrophobic in nature and are generally independent of ionic strength. nih.gov

Analytical Methodologies for the Characterization and Quantification of Sodium Heptadecyl Sulfate

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure, mass, and composition of sodium heptadecyl sulfate (B86663).

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of surfactants. nih.govacs.org For sodium heptadecyl sulfate, electrospray ionization (ESI) is a common technique used to generate ions from the liquid phase, often coupled with a liquid chromatograph (LC-MS). acs.orgniscpr.res.in

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which are crucial for unambiguous formula determination. rsc.orgnih.gov

Molecular Ion Confirmation: HRMS can confirm the elemental composition of this compound. The calculated monoisotopic mass of the heptadecyl sulfate anion (C₁₇H₃₅O₄S⁻) is 335.2234, and for the sodium adduct [M+Na]⁺ of the neutral acid form, it is 381.2046. nih.govresearchgate.netresearchgate.net

Structural Elucidation: By fragmenting the molecular ion (MS/MS or MSⁿ), detailed structural information can be obtained. Studies on related alkyl sulfates show characteristic fragmentation patterns, including the loss of SO₃ and cleavages along the alkyl chain, which help in identifying the compound and distinguishing it from isomers. rsc.orgnih.gov For example, analysis of other long-chain alkyl organosulfates has shown that fragmentation can reveal the length of the alkyl chain and the position of functional groups. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule. nih.govresearchgate.net

¹H NMR: The proton NMR spectrum shows characteristic signals for the terminal methyl group (triplet around δ 0.84 ppm), the long methylene (B1212753) chain (a large signal complex around δ 1.23 ppm), and the methylene group adjacent to the sulfate group (a triplet around δ 3.66 ppm). researchgate.net

¹³C NMR: The carbon NMR spectrum provides complementary information, with distinct signals for each carbon atom in the heptadecyl chain. researchgate.net The carbon attached to the sulfate ester oxygen appears at a characteristic downfield shift (around δ 65.5 ppm). researchgate.net

Quantitative NMR (qNMR): qNMR is a powerful method for determining the purity or concentration of a substance without the need for a chemically identical reference standard. researchgate.netmagritek.comfujifilm.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. magritek.com By integrating the area of a characteristic peak of this compound and comparing it to the integral of a certified internal standard of known concentration, the purity of the sample can be accurately calculated. orgsyn.orgresearchgate.net This technique has been successfully used to determine the purity of synthesized this compound to be over 99%. orgsyn.orgresearchgate.netresearchgate.net

Table 2: Representative ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Nucleus Chemical Shift (δ ppm) Multiplicity Assignment Reference
¹H 0.84 triplet -CH₃ researchgate.net
¹H 1.23 broad singlet -(CH₂)₁₄- researchgate.net
¹H 1.47 pentet -CH₂-CH₂-O- researchgate.net
¹H 3.66 triplet -CH₂-O-SO₃⁻ researchgate.net
¹³C 14.0 -CH₃ researchgate.net
¹³C 22.1 - 31.3 -(CH₂)₁₅- researchgate.net
¹³C 65.5 -CH₂-O-SO₃⁻ researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful analytical techniques used for the characterization of this compound. These methods provide detailed information about the molecular vibrations and functional groups present in the compound.

In the analysis of this compound, FT-IR spectroscopy reveals characteristic absorption bands that confirm its molecular structure. The presence of a long alkyl chain is evidenced by strong C-H stretching vibrations. Specifically, asymmetric and symmetric stretching vibrations of the methylene groups (-CH2-) are typically observed around 2917 cm⁻¹ and 2850 cm⁻¹, respectively. acs.org Another significant band related to the alkyl chain is the methylene scissoring vibration, which appears in the spectrum. researchgate.net

The sulfate group, a key functional component of the molecule, also gives rise to distinct IR absorption bands. The C-O-S stretching vibration is a notable feature, often found around 1250 cm⁻¹. Additionally, asymmetric and symmetric stretching bands of the sulfate group are crucial for identification. researchgate.net For instance, a study on this compound reported IR absorption peaks at 1255 cm⁻¹ (m), 1082 cm⁻¹ (s), 822 cm⁻¹ (s), 716 cm⁻¹ (m), 635 cm⁻¹ (m), 624 cm⁻¹ (m), and 594 cm⁻¹ (m). researchgate.net

The utility of FT-IR extends to confirming the functionalization of other materials with this compound. For example, when carbon nanotubes are functionalized with this surfactant, the presence of the aforementioned C-H and S=O stretching bands in the FT-IR spectrum of the product confirms the successful adsorption of this compound molecules onto the nanotube surface. acs.org Similarly, in the study of the intercalation of sodium hexadecyl sulfate into hydrocalumite, near-infrared spectroscopy showed C-H stretching vibrations, confirming the presence of the surfactant in the resulting product. nih.gov

The table below summarizes the characteristic FT-IR spectral data for this compound, aiding in its identification and characterization.

Vibrational Mode Wavenumber (cm⁻¹) Reference
C-H asymmetric stretching~2917 acs.org
C-H symmetric stretching~2850 acs.org
C-O-S stretching~1250
Sulfate group vibrations1255, 1082, 822, 716, 635, 624, 594 researchgate.net
Methylene scissoringNot specified researchgate.net
S=O stretching1176 acs.org

UV/Visible Spectroscopy and Fluorescence Spectroscopy

UV/Visible and fluorescence spectroscopy are valuable techniques for investigating the properties of this compound, particularly its interactions in solution and its effects on the spectral characteristics of other molecules.

UV/Visible Spectroscopy is often employed to study the hydrophobic interactions between molecules and surfactant micelles. nih.gov For instance, the interaction of neuropeptides with sodium dodecyl sulfate (a related anionic surfactant) micelles causes a bathochromic shift (a shift to longer wavelengths) of about 1 nm in the UV-visible spectrum of the aromatic side chains of the neuropeptides. nih.gov This shift indicates that a hydrophobic interaction has occurred, moving the aromatic residues from an aqueous environment to the more hydrophobic interior of the micelle. nih.gov Although direct UV/Vis absorption data for this compound itself is not extensively detailed in the provided context, the principles of its application are transferable. The technique is also used to determine the critical micelle concentration (CMC) of surfactants by plotting absorbance against concentration and identifying the breakpoint. researchgate.net

Fluorescence Spectroscopy is a highly sensitive method used to study the microenvironment of fluorescent probes in the presence of surfactants like this compound. Changes in the fluorescence spectra of a probe can reveal information about the formation of micelles and the nature of the probe's association with the surfactant aggregates. For example, the fluorescence emission of a dye like rhodamine 6G is significantly influenced by the presence of sodium hexadecyl sulfate (a close structural analog). nih.govoptica.org This interaction can lead to the formation of hydrophobic associates between the dye and the surfactant, altering the fluorescence properties. nih.govoptica.org This principle is utilized in developing fluorescence-based determination methods for other substances, such as albumin. nih.govoptica.org

Furthermore, fluorescence quenching methods can be employed for the quantitative analysis of anionic surfactants. In one such method for sodium dodecyl sulfate, the fluorescence of a near-infrared hydrophobic dye is quenched by the surfactant in the presence of a nonionic surfactant, Triton X-100. nih.gov The extent of quenching is proportional to the concentration of the anionic surfactant, allowing for its determination. nih.gov This quenching is attributed to the formation of dye aggregates facilitated by the surfactant. nih.gov

The following table summarizes the applications of these spectroscopic techniques in the context of alkyl sulfate surfactants:

Technique Application Observed Effect Reference
UV/Visible SpectroscopyStudying hydrophobic interactionsBathochromic shift in the spectrum of interacting molecules nih.gov
UV/Visible SpectroscopyCMC determinationBreakpoint in absorbance vs. concentration plot researchgate.net
Fluorescence SpectroscopyInvestigating micelle formation and interactionsChanges in fluorescence spectra of probes (e.g., rhodamine 6G) nih.govoptica.org
Fluorescence SpectroscopyQuantitative analysis of anionic surfactantsFluorescence quenching of a hydrophobic dye nih.gov

Second-Order Derivative Spectrophotometry

Second-order derivative spectrophotometry is an advanced analytical technique that enhances the resolution of overlapping spectral bands, allowing for more precise qualitative and quantitative analysis of compounds in complex mixtures. This method involves calculating the second derivative of the absorbance spectrum with respect to wavelength.

The main advantage of derivative spectrophotometry is its ability to eliminate the interference from background absorption and overlapping spectra of other components in a sample matrix. nih.govuobaghdad.edu.iq For instance, in the determination of paracetamol in urine, second-order derivative spectrophotometry allows for direct measurement by utilizing a zero-crossing point in the derivative spectrum of blank urine samples, thereby negating the need for extensive sample preparation like extraction or derivatization. nih.gov

This technique offers several benefits:

Enhanced Resolution: It can resolve overlapping spectral bands, which is particularly useful for analyzing mixtures. uobaghdad.edu.iq

Improved Selectivity: By minimizing background interference, the selectivity for the analyte of interest is increased. nih.gov

Accurate Quantification: It allows for the development of simple, rapid, and accurate methods for the simultaneous determination of multiple components in a mixture. uobaghdad.edu.iq

Given these advantages, it can be inferred that second-order derivative spectrophotometry could be a valuable tool for the analysis of this compound, especially in complex formulations or environmental samples where other substances might interfere with conventional spectrophotometric methods.

Electroanalytical and Colloid-Chemical Methods

A variety of electroanalytical and colloid-chemical methods are employed to characterize the physicochemical properties of this compound in solution. These techniques are particularly crucial for determining its behavior as a surfactant.

Conductometric Measurements for CMC Determination

Conductometric measurement is a widely used and straightforward method for determining the critical micelle concentration (CMC) of ionic surfactants like this compound. The principle of this technique is based on the change in the molar conductivity of the surfactant solution as a function of its concentration.

The CMC is determined graphically by plotting the molar conductivity against the surfactant concentration. The point at which the two linear portions of the plot, corresponding to the pre-micellar and post-micellar regions, intersect is taken as the CMC. researchgate.net This method is known for its accuracy and is a standard technique for characterizing new surfactants. researchgate.net

The CMC values are influenced by factors such as temperature and the presence of co-solvents or electrolytes. chemijournal.comresearchgate.net For instance, studies on related anionic surfactants like sodium octadecyl sulfate have shown that the CMC value decreases as the temperature increases. niscpr.res.in

Surfactant Method Temperature (°C) CMC (mM) Reference
Sodium Octadecyl SulfateConductivity300.2 niscpr.res.in
Sodium Octadecyl SulfateConductivity40Not specified, but decreased niscpr.res.in
Sodium Octadecyl SulfateConductivity500.1 niscpr.res.in
Sodium Dodecyl SulfateConductivity25~8.2 researchgate.net
Sodium Lauryl SulphateConductivity30Not specified chemijournal.com

Potentiometric Techniques (Ion-Selective Electrodes)

Potentiometric techniques, particularly those utilizing ion-selective electrodes (ISEs), are powerful tools for the determination of the activity and concentration of specific ions in a solution. For anionic surfactants like this compound, ISEs that are responsive to the surfactant anion can be developed.

These electrodes typically employ a membrane that contains an ion-association complex which acts as an ionophore, selectively binding to the target surfactant anion. nih.gov For example, in the case of sodium dodecyl sulfate (SDS), ISEs have been fabricated using ion-association complexes of SDS with cationic species like cetylpyridinium (B1207926) chloride or cetyltrimethylammonium bromide embedded in a PVC matrix. nih.govresearchgate.net

The potential of the ISE is measured against a reference electrode, and this potential is logarithmically related to the activity of the surfactant anion in the solution, following the Nernst equation. ethz.chnih.gov This relationship allows for the direct potentiometric determination of the surfactant concentration over a wide range. nih.gov

Key performance characteristics of such ISEs include:

A wide linear concentration range. nih.gov

A low limit of detection. nih.gov

A fast response time. nih.gov

Good selectivity over other interfering ions. nih.govresearchgate.net

A stable and near-Nernstian response. nih.gov

These electrodes can be used for direct concentration measurements and as indicator electrodes in potentiometric titrations of the surfactant. researchgate.net While specific ISEs for this compound are not detailed in the provided search results, the principles established for similar anionic surfactants are directly applicable.

Surface Tension Measurements (e.g., Wilhelmy-Plate Method)

Surface tension measurement is a fundamental technique for characterizing surfactants, as their primary function is to reduce the surface tension of a liquid. The Wilhelmy-plate method is a common and reliable static technique for measuring the surface tension of surfactant solutions. oup.comkruss-scientific.com

In this method, a thin plate, typically made of platinum, is suspended vertically and brought into contact with the surface of the surfactant solution. kruss-scientific.comresearchgate.net The force exerted on the plate by the surface tension is measured using a microbalance. researchgate.net This force is directly proportional to the surface tension of the liquid and the wetted perimeter of the plate. kruss-scientific.com

By measuring the surface tension of this compound solutions at various concentrations, a surface tension versus concentration curve can be constructed. Typically, the surface tension decreases significantly as the surfactant concentration increases in the pre-micellar region. niscpr.res.in At the critical micelle concentration (CMC), the surface becomes saturated with surfactant molecules, and the surface tension reaches a plateau, remaining relatively constant with further increases in concentration. wikipedia.org The concentration at which this break in the curve occurs is another method for determining the CMC.

The Wilhelmy-plate method is considered reliable and allows for the measurement of surface tension changes over time, which is important for studying the dynamics of surfactant adsorption at the air-water interface. oup.compsu.edu Studies on the closely related sodium octadecyl sulfate have shown that the surface tension at the CMC decreases with increasing temperature. niscpr.res.in

Surfactant Temperature (°C) Surface Tension at CMC (mN/m) Reference
Sodium Octadecyl Sulfate3048 niscpr.res.in
Sodium Octadecyl Sulfate4046 niscpr.res.in
Sodium Octadecyl Sulfate5042 niscpr.res.in

Zeta Potential Measurements

Zeta potential is a critical parameter for understanding the stability of colloidal dispersions and the charge characteristics of particle surfaces in a liquid medium. For this compound (SHS), an anionic surfactant, zeta potential measurements provide insights into the electrical properties of its micelles and its adsorption behavior at interfaces.

The zeta potential of systems containing sodium alkyl sulfates is influenced by factors such as surfactant concentration, pH, and the presence of other electrolytes or molecules. bohrium.combohrium.com Generally, for anionic surfactants like SHS, the zeta potential is negative due to the sulfate head groups oriented towards the aqueous phase. bohrium.com The magnitude of the negative zeta potential tends to increase with surfactant concentration up to the critical micelle concentration (CMC), after which it may plateau. researchgate.net This is because, at the interface, the adsorption of surfactant ions increases, leading to a higher surface charge density until the surface becomes saturated. researchgate.net

Studies on the related compound, sodium hexadecyl sulfate (SHS), have shown that the zeta potential of carbon black particles becomes more negative with increasing SHS concentration, confirming the adsorption of the anionic surfactant. bme.hu In another study, the zeta potential of air bubbles in sodium hexadecyl sulfate solutions was found to be negative and its magnitude increased as the bubble size decreased. bohrium.com This phenomenon is attributed to the electrokinetic adsorption of the surfactant ions at the air-water interface. bohrium.com

The stability of a colloidal system is often inferred from the magnitude of its zeta potential, with values greater than ±30 mV generally indicating good stability due to strong electrostatic repulsion between particles. acs.org However, it is important to note that even in systems deemed stable by zeta potential measurements, small aggregates may still exist. nih.govsemanticscholar.org

Table 1: Factors Influencing the Zeta Potential of Sodium Alkyl Sulfate Systems

FactorEffect on Zeta PotentialReference
Surfactant Concentration Magnitude of negative potential generally increases up to the CMC. researchgate.net
pH Can alter the charge of both the surfactant and interacting surfaces, thus affecting the zeta potential. researchgate.net
Presence of Electrolytes Can decrease the magnitude of the zeta potential. bohrium.com
Mixed Surfactant Systems Inclusion of nonionic or cationic surfactants can alter the overall charge and zeta potential. bme.hu
Particle/Bubble Size For air bubbles, smaller sizes have been correlated with a more negative zeta potential in sodium hexadecyl sulfate solutions. bohrium.com

Microscopic and Scattering Techniques

Atomic Force Microscopy (AFM) for Adsorption Layer Characterization

Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique used to visualize and characterize the structure of adsorbed surfactant layers at solid-liquid interfaces. acs.orgutexas.edu For this compound and similar anionic surfactants, AFM provides direct evidence of the formation and morphology of self-assembled structures on various substrates. acs.orgutexas.edunih.gov

AFM studies have revealed that the adsorption of anionic surfactants like sodium dodecyl sulfate (SDS) on hydrophobic surfaces, such as graphite, can lead to the formation of ordered aggregates. researchgate.net Instead of a uniform monolayer or bilayer, these surfactants often form hemicylindrical or wormlike micelles arranged in parallel on the surface. researchgate.netacs.org The formation of these structures is driven by a combination of hydrophobic interactions between the alkyl chains and the substrate, and electrostatic repulsion between the ionic head groups. acs.orgnih.gov

The concentration of the surfactant plays a crucial role in the structure of the adsorbed layer. At low concentrations, individual surfactant molecules or small, disordered aggregates may be observed. researchgate.net As the concentration increases towards the critical micelle concentration (CMC), these aggregates can grow and organize into more defined structures. researchgate.net The addition of other components, such as alcohols or salts, can also influence the packing and ordering of the adsorbed surfactant molecules by modifying the electrostatic and hydrophobic interactions. acs.orgnih.gov

AFM can also be used in a force measurement mode to probe the interactions between a modified AFM tip and the surfactant-coated surface. utexas.eduacs.org This allows for the direct measurement of surface forces and the observation of phenomena like surface charge reversal as the anionic surfactant adsorbs onto an initially positively charged substrate. utexas.eduacs.org

Table 2: AFM Findings on the Adsorption of Anionic Surfactants

SubstrateSurfactant SystemObserved Adsorbed StructureReference
GraphiteSodium Dodecyl Sulfate (SDS)Hemicylindrical aggregates acs.org
H-terminated Si(111)Sodium Dodecyl Sulfate (SDS) with alcoholImproved molecular arrangement in the adsorbed layer acs.orgnih.gov
Gold (with 2-aminoethanethiol SAM)Sodium Dodecyl Sulfate (SDS)Direct observation of surface charge reversal utexas.eduacs.org
MicaCationic SurfactantsDiscrete aggregates at low concentrations, becoming more organized with increasing concentration researchgate.net

Neutron Reflectivity (NR) for Interfacial Adsorption Studies

Neutron Reflectivity (NR) is a powerful technique for studying the structure and composition of interfaces, such as the air-water or solid-liquid interface, where surfactants like this compound tend to adsorb. rsc.orgiaea.orgill.eu By measuring the reflection of a neutron beam from an interface, NR provides detailed information about the thickness, density, and composition of the adsorbed layer. iaea.orgill.eu A key advantage of NR is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to selectively highlight different components in a mixture, providing a detailed picture of the interfacial structure. rsc.orgill.eu

For anionic surfactants, NR studies have been crucial in determining the surface excess (the amount of surfactant adsorbed per unit area) and the structure of the adsorbed layer. rsc.orgox.ac.uk For instance, with sodium dodecyl sulfate (SDS), NR has been used to measure the increase in surface coverage as a function of concentration. rsc.org These studies can distinguish between the formation of a monolayer and the development of more complex multilayered structures at the interface, which can occur in the presence of multivalent counterions. rsc.orgbohrium.com

NR has also been instrumental in investigating the competitive adsorption in mixed systems, such as those containing surfactants and polymers or proteins. nih.govacs.orgresearchgate.netfigshare.com For example, in mixtures of SDS and polymers like poly(vinylpyrrolidone), NR has shown that the two components can interact cooperatively at the surface. ox.ac.uk In the case of protein-surfactant mixtures, NR can determine which component preferentially adsorbs at the interface under different conditions (e.g., below or above the CMC of the surfactant). nih.govacs.orgresearchgate.netfigshare.com

Table 3: Key Information Obtained from NR Studies of Anionic Surfactants

Studied SystemKey FindingsReference
Sodium Dodecyl Sulfate (SDS) at air-water interfaceDetermined surface excess and mean activity over a range of concentrations. rsc.org
SDS and Poly(vinylpyrrolidone) (PVP) mixturesShowed cooperative interaction at the surface below the critical aggregation concentration. ox.ac.uk
SDS and Hydrophobin (HFBII) mixtures at solid-solution interfaceHFBII adsorption dominates below the SDS CMC; above the CMC, there is no SDS adsorption on an anionic silicon surface. nih.govacs.orgfigshare.com
SLES/SDS mixtures with AlCl3Revealed the formation of different surface multilayer structures. bohrium.com

Small-Angle Neutron Scattering (SANS) for Micellar Structure

Small-Angle Neutron Scattering (SANS) is a fundamental technique for characterizing the size, shape, and interaction of micelles in solution. researchgate.netresearchgate.net For this compound and other sodium alkyl sulfates, SANS provides detailed information about the structure of the aggregates they form in aqueous solutions. researchgate.netresearchgate.netdntb.gov.ua

SANS experiments on sodium alkyl sulfate solutions have consistently shown that these surfactants form micelles that are often ellipsoidal in shape. researchgate.net The exact shape, whether prolate (cigar-like) or oblate (pancake-like), can depend on factors such as temperature and the presence of additives. researchgate.net The aggregation number, which is the average number of surfactant molecules in a single micelle, can also be determined from SANS data. researchgate.netresearchgate.net

The scattering data from SANS experiments typically show a characteristic peak that provides information about the interactions between micelles. researchgate.netnih.gov For ionic surfactants like this compound, these interactions are primarily strong electrostatic repulsions between the charged micellar surfaces. researchgate.net The analysis of the SANS spectra, often using model fitting, can yield parameters such as the micellar charge and the dimensions of the micellar core and shell. researchgate.netresearchgate.netnih.gov

SANS is also highly effective for studying mixed micellar systems. By using deuterated and non-deuterated versions of the surfactants, the composition of the mixed micelles can be determined. researchgate.net Furthermore, the technique can be used to investigate the growth of micelles induced by the addition of salts or other molecules. nih.govrsc.org For example, studies on sodium dodecyl sulfate (SDS) have shown that the addition of certain salts can cause the micelles to grow from nearly globular to rod-like structures. nih.gov

Table 4: Micellar Parameters of Sodium Alkyl Sulfates Determined by SANS

Surfactant SystemMicelle ShapeKey FindingsReference
Sodium Alkyl Sulfates (C9 to C16)EllipsoidalAggregation numbers are in good agreement with thermodynamic theory. researchgate.net
Sodium Dodecyl Sulfate (SDS)Prolate SpheroidalMicelles grow from globular to rod-like with the addition of p-toluidine (B81030) hydrochloride. nih.gov
Mixed Sodium (octyl + dodecyl) SulfateSpherical (at lower concentrations)Aggregation number is between those of the single components. researchgate.net
Sodium Hexadecyl Sulfate (SHS)Not specifiedExhibits monotonous evolution of interparticle correlation with increasing concentration. researchgate.net

Dynamic Light Scattering (DLS) for Particle Size Analysis

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a widely used technique for determining the size distribution of particles and molecules in suspension, including surfactant micelles. unifr.chmicrotrac.comusp.orgnih.gov The technique measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. unifr.chusp.org From these fluctuations, the diffusion coefficient of the particles can be calculated, which is then related to their hydrodynamic diameter via the Stokes-Einstein equation. usp.org

For this compound and other surfactants, DLS is a valuable tool for characterizing the size of micelles and other aggregates in solution. researchgate.netresearcher.lifenih.gov The technique can provide the average particle size (often reported as the z-average diameter) and a polydispersity index (PDI), which is a measure of the broadness of the size distribution. usp.orgnih.gov A low PDI value indicates a monodisperse sample with a narrow size distribution. nih.gov

DLS is particularly useful for studying how micellar size is affected by changes in the solution environment, such as the addition of other molecules. For instance, studies on sodium dodecyl sulfate (SDS) have used DLS to show a significant increase in the average micellar size upon the addition of certain amino acids. researchgate.net The technique is also used to assess the stability of formulations, as changes in particle size over time can indicate aggregation or degradation. atum.bio

It is important to note that DLS measures the hydrodynamic diameter, which is the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. This size includes any solvent molecules that are associated with the particle. Therefore, the size obtained from DLS can be larger than the actual physical size of the particle.

Table 5: DLS Analysis of Anionic Surfactant Systems

Surfactant SystemMeasured ParameterFindingReference
Sodium Dodecyl Sulfate (SDS) with amino acids (Serine, Threonine)Peak micellar diameterRemarkable increase in average micellar size upon addition of amino acids. researchgate.net
Commercial Laundry Detergents (anionic surfactant based)Hydrodynamic diameter and zeta potentialMultimodal size distributions indicating micelles and additives, with highly negative zeta potentials. malvernpanalytical.com
Single-Walled Carbon Nanotubes with SDSSize distributionDLS spectra, in conjunction with AFM, showed polydispersity with small and large-sized nanotubes. researchgate.net
Monoclonal Antibody with Sodium Hexadecyl Sulfate (SHS)Protein-surfactant complexDLS was used to study the formation and dissociation of the complex to understand analytical artifacts. nih.gov

Theoretical and Computational Studies of Sodium Heptadecyl Sulfate Behavior

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular-level processes over time. For sodium heptadecyl sulfate (B86663), these simulations are invaluable for understanding its aggregation behavior in solution and its interaction with various surfaces.

Simulations typically start with surfactant molecules randomly distributed in a box of water molecules. Over the course of the simulation, which can span nanoseconds to microseconds, the hydrophobic alkyl tails of the surfactant molecules aggregate to minimize contact with water, while the hydrophilic sulfate head groups remain exposed to the aqueous environment. This process leads to the formation of spherical or other shaped micelles.

Key structural properties of the resulting micelles can be calculated from the simulation trajectories:

Aggregation Number (Nagg): The average number of surfactant molecules in a micelle.

Radius of Gyration (Rg): A measure of the micelle's size and compactness.

Micelle Shape: Analysis of the micelle's geometry to determine if it is spherical, rod-like, or another morphology.

For instance, simulations of sodium alkyl sulfates have shown that at concentrations above the CMC, aggregation into micelles occurs within tens of nanoseconds. nih.gov Studies on SDS have shown that different force fields used in the simulations can affect the predicted structure, particularly for larger aggregates. nih.gov

Table 1: Representative MD Simulation Parameters for Surfactant Micellization Note: This table is illustrative and based on general practices for similar surfactants, as specific data for sodium heptadecyl sulfate was not found.

ParameterTypical Value/DescriptionReference
Force FieldCHARMM, GROMOS, OPLS-AA nih.govnih.gov
Water ModelTIP3P, SPC/E nih.govnih.gov
System Size~30,000 - 65,000 atoms nih.gov
Simulation Time2.5 ns - 30 ns nih.gov
Temperature298 K - 325 K researchgate.net
Pressure1 atm

MD simulations are instrumental in examining how this compound molecules adsorb onto various surfaces, or interfaces. This is crucial for applications such as mineral flotation, detergency, and lubrication. Studies on the adsorption of sodium hexadecyl sulfate (SHS) onto carbon nanotubes (CNTs) have shown that the surfactant can form a soft layer on the CNT surface. acs.orgnih.govacs.org

These simulations reveal the orientation of the adsorbed surfactant molecules. Typically, the hydrophobic tails will associate with a hydrophobic surface, while the charged head groups will interact with a polar surface or be oriented towards the aqueous phase. On charged surfaces, electrostatic interactions play a dominant role. For example, on a positively charged surface, the anionic sulfate head groups of this compound would be expected to adsorb strongly. Simulations on silica (B1680970) surfaces with varying charge densities have shown that the morphology of adsorbed SDS aggregates is highly dependent on the surface charge distribution. bohrium.com

At the core of MD simulations is the calculation of forces between atoms, which arise from intermolecular interactions. For this compound, the key interactions include:

Hydrophobic Interactions: The driving force for micelle formation and adsorption of the alkyl tail onto nonpolar surfaces.

Electrostatic Interactions: The attraction and repulsion between charged groups, such as the negatively charged sulfate head group, the sodium counterion, and any charged species on a surface. acs.org

Hydrogen Bonding: Interactions between the sulfate head group and water molecules.

Simulations can quantify the contributions of these different interactions. For example, in the study of lysozyme (B549824) adsorption on SHS-functionalized carbon nanotubes, it was found that the electrostatic interaction energy between the lysozyme and SHS was larger than the van der Waals interaction energy. acs.org MD simulations also provide insights into counterion binding, which is the association of the sodium ions with the sulfate head groups at the micelle surface. The degree of counterion binding is crucial for understanding micellar stability and shape. rsc.org

Free Energy Models and Prediction of Self-Assembly Properties

Free energy models provide a thermodynamic framework for predicting the self-assembly behavior of surfactants. These models calculate the change in Gibbs free energy (ΔG) associated with transferring a surfactant molecule from the bulk solution into a micelle. Aggregation occurs when this energy change is favorable (ΔG < 0).

A molecular thermodynamic approach breaks down the free energy of aggregation into several contributions wpmucdn.com:

Transfer of the hydrophobic tail from water to the micellar core.

Interfacial energy at the micelle-water interface.

Steric constraints on the packing of the alkyl tails within the core.

Electrostatic repulsion between the charged head groups at the micelle surface.

By modeling these contributions as a function of molecular parameters (like tail length) and solution conditions (like salt concentration), it is possible to predict key properties such as the critical micelle concentration (CMC) and the aggregation number. wpmucdn.com For homologous series like sodium alkyl sulfates, these models predict a logarithmic decrease in CMC with increasing alkyl chain length. Coarse-grained force field methods combined with thermodynamic models have also been used to predict CMC and micelle size distributions. researchgate.net

Electrostatic Models (e.g., Poisson-Boltzmann Equation Applications)

Electrostatic interactions are fundamental to the behavior of ionic surfactants like this compound. The Poisson-Boltzmann (PB) equation is a widely used continuum electrostatic model that describes the distribution of ions and the electrostatic potential around a charged object, such as a micelle, in an electrolyte solution. pleiades.onlinecore.ac.uk

By solving the PB equation, one can calculate several important electrostatic properties of micellar solutions pleiades.online:

The electrostatic potential at the micelle surface.

The distribution of counterions (Na+) around the micelle.

The Gibbs electrostatic energy of micellization, which is the contribution of electrostatic repulsions between head groups to the total free energy of micelle formation.

Studies on sodium n-alkyl sulfates (from decyl to hexadecyl) have used the PB equation to calculate these parameters. The results are often compared with simpler models like the Debye-Hückel theory to determine their range of applicability. pleiades.online These calculations show that electrostatic repulsion is a significant barrier to micellization and that this repulsion is screened by the presence of counterions and any added salt. Atomic force microscopy measurements of SDS adsorption on charged surfaces have also been interpreted using solutions to the nonlinear Poisson-Boltzmann equation to determine surface electrostatic potentials. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Surfactant Properties

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to predict the properties of a chemical based on its molecular structure. researchgate.net For surfactants, QSPR is frequently used to predict properties like the critical micelle concentration (CMC). mdpi.com

The general approach involves mdpi.com:

Generating a set of molecular descriptors for a series of surfactants. These descriptors are numerical representations of the molecule's structure and can be topological, geometric, electronic, or constitutional.

Measuring the property of interest (e.g., CMC) for this series of surfactants.

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like graph neural networks (GNNs), to build a mathematical model that correlates the descriptors with the property. mdpi.comarxiv.org

For anionic surfactants like sodium alkyl sulfates, important descriptors often relate to the size of the hydrophobic tail, and electronic properties related to the charged head group. mdpi.com Successful QSPR models can accurately predict the CMC for new surfactants without the need for experimental measurement, accelerating the design of new formulations.

Future Directions and Emerging Research Areas

Development of Sustainable Synthesis Routes

The chemical industry's shift towards green chemistry is fueling research into more sustainable methods for producing surfactants like sodium heptadecyl sulfate (B86663). Traditional synthesis often involves sulfation of long-chain alcohols, which can utilize harsh reagents. Future research is increasingly focused on environmentally benign alternatives.

Biocatalytic Synthesis: A significant area of development is the use of enzymes to catalyze surfactant synthesis. nih.govnih.gov Biocatalysis offers high selectivity and operates under mild conditions, reducing energy consumption and waste. dtu.dk For instance, enzymatic routes are being explored for the synthesis of various surfactants, which could be adapted for alkyl sulfates. nih.govnih.gov Research into lipase (B570770) and reductase enzymes shows promise for the selective acylation and modification of renewable feedstocks to produce surfactant precursors. nih.govresearchgate.net A key advantage is the potential to use renewable raw materials, such as fatty alcohols derived from plant oils, aligning with sustainability goals. google.com

Green Chemistry Principles: Future synthesis routes will likely adhere to green chemistry principles such as atom economy and the use of less hazardous solvents. sciforum.netresearchgate.net One novel approach involves the transesterification of shorter-chain alkyl sulfates with long-chain alcohols, a solvent-free method that produces only volatile byproducts like methanol (B129727) or ethanol (B145695). rsc.org This halide-free route is a promising sustainable alternative for producing long-chain alkyl sulfates. rsc.org

Advanced Characterization Techniques for Complex Systems

Understanding the self-assembly and interfacial behavior of sodium heptadecyl sulfate in complex mixtures is crucial for its application. Emerging characterization techniques are providing unprecedented insight into these systems at the nanoscale.

Scattering Techniques: Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are powerful methods for studying the structure, size, and interaction of surfactant micelles in solution. researchgate.netichem.md By using contrast variation, where the solvent's scattering length density is adjusted (e.g., by using heavy water, D₂O), SANS can selectively highlight different parts of a micellar structure, such as the hydrocarbon core or the surrounding shell. nih.govresearchgate.netniscpr.res.in The combination of SANS and SAXS provides complementary information, as X-rays are sensitive to electron density, allowing detailed characterization of the headgroup region and counterion distribution. researchgate.netniscpr.res.inacs.org These techniques are crucial for understanding how the long alkyl chain of this compound influences micellar shape, aggregation number, and transitions between different phases (e.g., spherical to rod-like micelles). ichem.mdnih.gov

Microscopy Techniques: Cryogenic Transmission Electron Microscopy (cryo-TEM) has become an invaluable tool for the direct visualization of surfactant self-assembled structures in their native, hydrated state. researchgate.netnih.govtandfonline.com By flash-freezing the sample, cryo-TEM captures snapshots of dynamic structures like micelles, vesicles, and complex liquid crystalline phases without the artifacts associated with conventional TEM sample preparation. nih.govmdpi.com This technique is particularly useful for validating and complementing the statistical data obtained from scattering methods, providing direct evidence of morphological transitions. researchgate.netacs.org

Technique Information Obtained Relevance for this compound
SANS Micelle size, shape, aggregation number, core structure.Elucidating the influence of the C17 chain on micellar packing and growth. nih.govresearchgate.net
SAXS Headgroup arrangement, counterion binding, shell structure.Characterizing the interfacial region of micelles. ichem.mdresearchgate.net
Cryo-TEM Direct visualization of self-assembled nanostructures.Confirming micellar morphology and observing complex phases. researchgate.nettandfonline.com

Tailoring Interfacial Properties for Specific Applications

The unique interfacial properties conferred by the long heptadecyl chain make this surfactant a candidate for specialized applications where strong surface activity is required.

Future research will focus on fine-tuning these properties by altering formulation parameters or blending with other surfactants. The ability of long-chain surfactants to significantly reduce interfacial tension is particularly valuable in applications like enhanced oil recovery (EOR), where mobilizing trapped oil is the primary objective. The long hydrophobic tail of this compound can effectively interact with hydrocarbon phases, leading to ultra-low interfacial tension.

Furthermore, the structure of the surfactant molecule itself can be modified to tailor its properties. For instance, the introduction of branching in the alkyl chain can alter packing efficiency at interfaces, affecting properties like wetting and foam stability. The study of surfactant mixtures, including those with long-chain ionic liquids, shows potential for synergistic effects that enhance interfacial activity beyond what can be achieved with a single surfactant. acs.org

Computational Design of Novel Surfactant Systems

Computational modeling has become an indispensable tool for accelerating the design and optimization of surfactants. Molecular dynamics (MD) and dissipative particle dynamics (DPD) simulations provide molecular-level insights into surfactant behavior, guiding the synthesis of new molecules with desired properties. rsc.orgrsc.orgresearchgate.net

Molecular Dynamics (MD): All-atom and coarse-grained MD simulations are used to study the self-assembly of alkyl sulfates, their adsorption at interfaces, and their interactions with other molecules. acs.orgsmolecule.com For long-chain surfactants like this compound, simulations can predict properties such as the critical micelle concentration (CMC), micelle shape and size, and the dynamics of micelle formation. rsc.orgrsc.org These simulations have been used to understand how factors like chain length and salt concentration affect micellar properties. rsc.orgrsc.orgrsc.org

Dissipative Particle Dynamics (DPD): DPD is a coarse-grained simulation method that allows for the study of larger systems over longer timescales. nih.govacs.orgx-mol.com This is particularly useful for modeling the complex phase behavior of surfactant solutions. rsc.orgrsc.org Recent DPD studies on sodium alkyl sulfates have successfully predicted trends in CMC and micellar shape as a function of alkyl chain length, providing a framework for designing new surfactants. nih.govrsc.orgrsc.org

Computational Method Key Capabilities Application to Surfactant Design
Molecular Dynamics (MD) Simulates molecular interactions and dynamics with high resolution.Predicts CMC, micelle structure, and interfacial behavior. acs.orgsmolecule.com
Dissipative Particle Dynamics (DPD) Models larger systems and longer timescales.Investigates phase behavior and complex fluid dynamics. nih.govrsc.orgrsc.org
AI/Machine Learning Generates and screens novel molecular structures.Accelerates the discovery of surfactants with tailored properties. cetjournal.itaidic.itacs.org

Extended Applications in Nanoscience and Biotechnology

The ability of surfactants to self-assemble into well-defined nanostructures makes them enabling materials in nanoscience and biotechnology. smolecule.com The distinct properties of this compound, owing to its long alkyl chain, open up new possibilities in these fields.

Nanomaterial Synthesis: Surfactants can act as templates for the synthesis of nanomaterials with controlled size, shape, and structure. nih.govchalmers.seresearchgate.net The self-assembled structures, such as micelles or liquid crystals, serve as nanoreactors or scaffolds for the formation of inorganic nanoparticles or mesoporous materials. nih.govacs.orgmdpi.com The choice of surfactant is critical, and long-chain surfactants can create different template structures compared to their shorter-chain counterparts.

Drug Delivery and Nanomedicine: In nanomedicine, surfactants are used to formulate drug delivery systems like nanoemulsions, liposomes, and micelles to improve the solubility and bioavailability of poorly water-soluble drugs. nih.govmdpi.comnews-medical.net The long hydrophobic chain of this compound could be advantageous for encapsulating highly lipophilic drugs. nih.gov Furthermore, surfactants can be used to functionalize the surface of nanoparticles. For example, sodium hexadecyl sulfate has been shown to form a layer on carbon nanotubes that helps to orient adsorbed proteins, preserving their biological activity. acs.orgnih.gov This suggests a potential role for this compound in the development of biosensors and other bionanotechnological devices.

Biotechnology: In microbiology, this compound is noted for its ability to selectively inhibit the growth of Gram-positive bacteria, making it a useful component in selective culture media for the enumeration of coliforms. usbio.net This selective antimicrobial activity could be further explored for applications in disinfectants or specialized cleaning formulations. usbio.net

Q & A

Q. What are the standard protocols for synthesizing sodium heptadecyl sulfate from 1-heptadecanol?

this compound is synthesized via sulfonation of 1-heptadecanol using chlorosulfonic acid in chloroform under an inert nitrogen atmosphere. Key steps include:

  • Mechanical stirring (to manage precipitate formation during chlorosulfonic acid addition).
  • Neutralization with sodium hydroxide to form the sodium salt.
  • Purification via solvent extraction (e.g., methanol) and recrystallization. Critical parameters include temperature control (5°C during acid addition) and inert gas use to prevent side reactions .

Q. What spectroscopic methods are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method. For example:

  • ¹H NMR : Conducted at 400 MHz in DMSO-d6, with 512 scans, receiver gain of 20.3, and spectral width of 23809.5 Hz.
  • 13C NMR : Acquired at 100.63 MHz, using a zgpg45 pulse sequence. These parameters ensure precise structural confirmation, particularly for verifying sulfonate group attachment .

Q. How is this compound utilized in microbiological assays?

It serves as a selective agent in media formulations (e.g., Tergitol-7 agar) for detecting coliforms and E. coli. The compound inhibits non-target bacteria while allowing lactose-fermenting organisms to grow, identifiable via colorimetric indicators like TTC (triphenyl tetrazolium chloride) .

Q. What safety precautions are essential when handling this compound?

  • PPE : Chemical-resistant gloves (JIS T 8116), dust masks (JIS T 8151), and protective eyewear.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Toxicity : Acute toxicity studies indicate LD50 values >2000 mg/kg (oral, rat), but skin sensitization potential warrants caution .

Advanced Research Questions

Q. How can the sulfonation reaction yield be optimized during synthesis?

Yield optimization involves:

  • Reagent stoichiometry : A 1:1 molar ratio of 1-heptadecanol to chlorosulfonic acid minimizes unreacted alcohol.
  • Temperature control : Maintaining 5°C during acid addition reduces side reactions (e.g., oxidation).
  • Stirring method : Mechanical stirring outperforms magnetic stirring due to precipitate formation .

Q. How to resolve discrepancies in NMR spectra when analyzing this compound?

Spectral anomalies may arise from:

  • Solvent impurities : Ensure DMSO-d6 is anhydrous and free of water.
  • Temperature fluctuations : Stabilize at 298.0 K during acquisition.
  • Instrument calibration : Verify pulse widths (e.g., 10.0000 µs) and receiver gain settings. Cross-validate with FTIR or mass spectrometry if necessary .

Q. What in silico methods predict the toxicity profile of this compound?

Tools like pKCSM assess:

  • ADMET properties : Bioavailability, hepatotoxicity, and skin sensitization.
  • hERG inhibition : Predict cardiac toxicity risks (e.g., hERG II inhibition potential). These models guide experimental design by flagging high-risk toxicity endpoints .

Q. How does this compound interact with lipid bilayers in biocompatibility studies?

Molecular dynamics simulations reveal its surfactant properties disrupt membrane integrity at critical micelle concentrations (CMC). Experimental validation involves:

  • Fluorescence assays : Using probes like Laurdan to monitor membrane fluidity.
  • Cytotoxicity assays : Measuring lactate dehydrogenase (LDH) release in cell cultures .

Methodological Considerations

Q. What purification techniques ensure high-purity this compound post-synthesis?

  • Recrystallization : Dissolve in hot methanol and cool to precipitate impurities.
  • Column chromatography : Use silica gel with chloroform/methanol gradients.
  • COA validation : Certificates of Analysis (COA) confirm purity via HPLC (>98%) and elemental analysis .

Q. How to design experiments analyzing this compound’s role in emulsion stability?

  • Phase behavior studies : Vary surfactant concentration (0.1–5% w/v) and measure droplet size via dynamic light scattering (DLS).
  • Zeta potential : Assess electrostatic stabilization in aqueous phases.
  • Accelerated stability tests : Centrifugation or thermal cycling to predict shelf-life .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s environmental persistence?

Discrepancies may stem from:

  • Test conditions : Aerobic vs. anaerobic degradation rates.
  • Analytical methods : Compare GC-MS (volatile byproducts) vs. LC-MS (polar metabolites).
  • Standardized protocols : Follow OECD 301B guidelines for biodegradability testing .

Q. Why do toxicity studies show variability in skin sensitization outcomes?

Factors include:

  • Test models : Mouse Local Lymph Node Assay (LLNA) vs. human patch tests.
  • Purity : Trace impurities (e.g., unreacted 1-heptadecanol) may confound results.
  • Concentration thresholds : Dose-dependent effects require careful EC50 determination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.